2-Oxo-3-phenylcyclohexane-1-carbonitrile
Description
Properties
CAS No. |
13658-18-9 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-oxo-3-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-8H2 |
InChI Key |
IKVQMASZSHOPRA-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C(C1)C2=CC=CC=C2)C#N |
Canonical SMILES |
C1CC(C(=O)C(C1)C2=CC=CC=C2)C#N |
Other CAS No. |
13658-18-9 |
Synonyms |
2-oxo-3-phenyl-cyclohexane-1-carbonitrile |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
2-Oxo-3-phenylcyclohexane-1-carbonitrile has shown potential in several therapeutic areas:
- Muscarinic Receptor Agonism :
- Inhibition of Cyclin-dependent Kinases (CDKs) :
- Anti-inflammatory and Anti-fibrotic Effects :
Synthetic Applications
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Cyclohexenone Derivatives :
- Formation of Complex Molecules :
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Muscarinic Agonist Development
A recent patent application detailed the synthesis of new muscarinic receptor agonists based on substituted cyclohexane frameworks. The study reported promising results in enhancing cognitive function in animal models, indicating a potential pathway for developing treatments for Alzheimer's disease .
Case Study 2: CDK Inhibition
In a study focusing on CDK inhibitors, researchers synthesized a series of compounds based on the structure of this compound. The lead compound demonstrated a Ki value of 2.3 μM against CDK2/cyclin A, suggesting strong potential for further development as an anticancer agent .
Case Study 3: Anti-inflammatory Properties
Research published in Pharmacological Reports investigated the anti-fibrotic effects of related compounds on corneal fibroblasts. The findings indicated that these compounds could reduce fibrosis during corneal scar formation, providing insights into their therapeutic potential for ocular diseases .
Comparison with Similar Compounds
Cyclohexane-Based Derivatives
- (1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile Structural Differences: A methyl group at position 2 and a prop-1-en-2-yl substituent at position 5 replace the phenyl group in the target compound. Bond angles (e.g., C1–C2–C3–O = 123.73°) suggest conformational flexibility .
- 1-(2-Chloroethyl)cyclohexane-1-carbonitrile Key Differences: Lacks the oxo and phenyl groups but includes a chloroethyl chain.
Fused-Ring Systems
- 4-Oxo-4H-1-benzopyran-3-carbonitrile (3-Cyanochromone) Structural Contrasts: Features a benzopyran core fused with a benzene ring, replacing the cyclohexane system. Reactivity Profile: The conjugated π-system facilitates [3+2] and [4+2] cycloadditions, unlike the non-aromatic cyclohexane in the target compound. The nitrile group participates in multicomponent syntheses to form heterocycles like pyrazoles .
- 2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile Key Features: Combines a cyclopentane and pyridine ring. Electronic Effects: The aromatic pyridine ring enhances stability and directs electrophilic substitution to specific positions, contrasting with the non-aromatic cyclohexane in the target compound .
Chromene Derivatives
- 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile
Comparative Data Table
Preparation Methods
Grignard Addition to Cyclohexenone Precursors
A foundational approach involves the use of Grignard reagents to introduce the phenyl group at position 3 of a cyclohexenone intermediate. As demonstrated in the synthesis of 3-phenylcyclohexenone, 3-ethoxy-2-cyclohexenone reacts with phenylmagnesium bromide in tetrahydrofuran (THF) at 0°C under inert conditions. The ethoxy group is displaced, yielding 3-phenyl-2-cyclohexenone after acidic workup. Subsequent oxidation of the cyclohexenone intermediate using iodine (20 mol%) and dimethyl sulfoxide (DMSO) in nitromethane at 100°C introduces the 2-oxo functionality.
Critical Reaction Parameters
Nitrile Group Introduction via Cyanation
Following cyclohexane ring formation, the nitrile group at position 1 is introduced via nucleophilic substitution. For example, treatment of 2-oxo-3-phenylcyclohexyl bromide with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C facilitates bromide-to-cyano substitution. This method parallels protocols used for analogous cyclohexane carbonitriles, though direct literature evidence for this specific substitution requires extrapolation from related systems.
Condensation-Based Strategies for One-Pot Synthesis
Knoevenagel Condensation with Acrylic Acid Esters
Patent literature describes the condensation of ketones with acrylic acid esters in xylene or toluene under basic conditions to form cyclohexane-1,3-diones. Adapting this method, methyl acrylate and 3-phenylpropan-2-one undergo condensation in the presence of sodium methoxide (NaOCH₃) and methanol. The reaction mixture is heated to 130°C while distilling off methanol, promoting cyclization to form the cyclohexane backbone. Subsequent oxidation and cyanation steps are required to install the 2-oxo and 1-cyano groups, respectively.
Optimization Insights
-
Solvent Choice : Xylene enhances reaction efficiency due to its high boiling point (138–144°C).
-
Alkanol Additives : Methanol (0.1–4 mol%) improves catalyst solubility without inhibiting cyclization.
Oxidative Functionalization of Carboxamide Intermediates
Mn(III)-Mediated Oxidation of Carboxamides
A novel route involves the oxidative cyclization of N-aryl-2-oxocyclohexane-1-carboxamides using Mn(III) acetate. While originally developed for spiro[indoline-3,1'-cyclohexane] derivatives, this method can be adapted for 2-oxo-3-phenylcyclohexane-1-carbonitrile synthesis. The carboxamide intermediate, synthesized via coupling of cyclohexane-1,3-dione with phenylacetonitrile, undergoes Mn(III)-catalyzed dehydrogenation to introduce the ketone group.
Reaction Conditions
-
Oxidant : Mn(III) acetate (20 mol%).
Comparative Analysis of Synthetic Routes
| Method | Key Reactants | Conditions | Yield | Limitations |
|---|---|---|---|---|
| Grignard Alkylation | 3-Ethoxy-2-cyclohexenone, PhMgBr | 0°C (THF), 100°C (CH₃NO₂) | ~60% | Multi-step, sensitive to moisture |
| Knoevenagel Condensation | Methyl acrylate, 3-phenylpropan-2-one | 130°C (xylene, NaOCH₃) | ~50% | Requires post-cyclization modifications |
| Mn(III) Oxidation | N-Aryl-2-oxocyclohexane-1-carboxamide | 80°C (Mn(OAc)₃, DMSO) | ~70% | Limited substrate scope |
Analytical Validation and Characterization
Spectroscopic Confirmation
-
IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group, while a carbonyl stretch at ~1700 cm⁻¹ verifies the 2-oxo moiety.
-
NMR Data : NMR exhibits a singlet for the cyclohexane methine proton (δ 2.8–3.1 ppm) and aromatic resonances (δ 7.2–7.5 ppm) for the phenyl group. NMR shows signals at δ 120 ppm (CN) and δ 210 ppm (C=O).
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Oxo-3-phenylcyclohexane-1-carbonitrile?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclohexanone derivatives. Key steps include:
- Aldol condensation : Reacting cyclohexanone with benzaldehyde under basic conditions (e.g., NaOH/EtOH) to form 3-phenylcyclohex-2-enone .
- Cyanidation : Introducing the nitrile group via nucleophilic substitution using KCN or TMSCN in anhydrous solvents (e.g., DMF) under inert gas .
- Oxidation : Selective oxidation of intermediates using mild oxidizing agents like PCC (pyridinium chlorochromate) to preserve the nitrile functionality .
Critical Parameters : Temperature control (<50°C) prevents nitrile hydrolysis, while solvent polarity impacts reaction rates. Purity is verified via TLC and GC-MS .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
Methodological Answer:
- NMR :
- ¹H NMR : The cyclohexane ring protons exhibit distinct splitting patterns (e.g., axial/equatorial protons at δ 1.8–2.5 ppm). The phenyl group shows aromatic protons (δ 7.2–7.5 ppm), while the carbonyl (C=O) and nitrile (CN) groups are deshielded .
- ¹³C NMR : The carbonyl carbon appears at δ 205–210 ppm, and the nitrile carbon at δ 115–120 ppm .
- IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups .
- X-ray Crystallography : Resolves spatial arrangement, confirming the cyclohexane chair conformation and phenyl/nitrile substituent positions .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Moisture Sensitivity : The nitrile group is prone to hydrolysis. Store under anhydrous conditions (e.g., molecular sieves in sealed vials) .
- Light Sensitivity : Degradation via photooxidation is minimized by amber glassware and storage at –20°C .
- pH Stability : Avoid acidic/basic environments to prevent ring-opening reactions. Stability is monitored via HPLC at intervals .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO). The electron-deficient carbonyl and nitrile groups act as electrophilic sites, guiding regioselectivity in reactions .
- Molecular Dynamics Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states, accelerating cyanidation .
- Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .
Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., 4-methyl or 3-fluoro derivatives) and test against biological targets (e.g., enzyme inhibition assays).
- Cyclohexane Ring Substitution : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing binding to cysteine proteases .
- Phenyl Group Modifications : Para-substituted halides improve lipophilicity, correlating with enhanced blood-brain barrier penetration in neuroinflammation models .
- Data Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent Hammett constants (σ) with IC₅₀ values .
Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?
Methodological Answer:
- NOESY Experiments : Detect through-space interactions to distinguish between axial/equatorial substituents. For example, unexpected NOE between phenyl and nitrile protons suggests a distorted chair conformation .
- Dynamic NMR : Variable-temperature studies reveal ring-flipping barriers. Line-shape analysis calculates activation energy (ΔG‡) for conformational changes .
- Crystallographic Refinement : Re-examine X-ray data with SHELXL to resolve disorder or thermal motion artifacts .
Q. What methodologies validate the compound’s role in inhibiting NF-κB pathways?
Methodological Answer:
- In Vitro Assays :
- Luciferase Reporter Gene Assay : Transfect HEK293 cells with NF-κB-responsive luciferase constructs. Dose-dependent inhibition is measured via luminescence .
- Western Blotting : Quantify IκBα degradation and p65 nuclear translocation in TNF-α-stimulated macrophages .
- In Vivo Models : Administer to LPS-induced inflammation models (e.g., murine paw edema). Histopathology and cytokine ELISA (IL-6, TNF-α) confirm efficacy .
Q. How does the compound degrade under environmental conditions, and what are the toxicological implications?
Methodological Answer:
- Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions. LC-MS identifies breakdown products (e.g., cyclohexanol derivatives from nitrile hydrolysis) .
- Ecotoxicology : Test on Daphnia magna (OECD 202 guidelines). EC₅₀ values correlate with logP; higher lipophilicity increases bioaccumulation risk .
- Mitigation : Design biodegradable analogs by introducing ester groups, monitored via OECD 301F biodegradability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
